Hbv-IN-7

HBV replication inhibition capsid assembly modulator antiviral potency

HBV-IN-7 is a defined, high-potency HBV capsid assembly modulator (EC50=7 nM) from patent WO2021213445A1. This specific compound ensures reproducible potency in replication assays, unlike generic CAMs. Its low-nanomolar activity reduces compound use in HTS. For research use only; not for human use.

Molecular Formula C18H17ClFN3O5S2
Molecular Weight 473.9 g/mol
Cat. No. B12424791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-7
Molecular FormulaC18H17ClFN3O5S2
Molecular Weight473.9 g/mol
Structural Identifiers
SMILESCN1C(CC(NS1(=O)=O)C2=CC=C(S2)C=CC(=O)O)C(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C18H17ClFN3O5S2/c1-23-15(18(26)21-10-2-5-13(20)12(19)8-10)9-14(22-30(23,27)28)16-6-3-11(29-16)4-7-17(24)25/h2-8,14-15,22H,9H2,1H3,(H,21,26)(H,24,25)/b7-4+
InChIKeyGKRHCKQVHBHPKJ-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HBV-IN-7: A Potent HBV Capsid Assembly Modulator (CAM) for Antiviral Research and Procurement


HBV-IN-7 (CAS: 2724224-49-9) is a synthetic small-molecule capsid assembly modulator (CAM) that targets the hepatitis B virus (HBV) core protein to disrupt viral nucleocapsid formation and inhibit HBV replication . Derived from patent WO2021213445A1, this compound belongs to the sulfamoylbenzamide (SBA) or related thiadiazine-based structural class of CAMs, which function by binding to the core protein dimer-dimer interface and misdirecting capsid assembly [1]. In cell-based antiviral assays, HBV-IN-7 demonstrates potent inhibition of HBV DNA replication with an EC50 of 7 nM . As a research tool compound, HBV-IN-7 enables mechanistic studies of HBV capsid assembly, drug resistance profiling, and comparative evaluation of CAM pharmacophores for anti-HBV drug discovery programs .

Why HBV-IN-7 Cannot Be Substituted with Generic CAMs: A Procurement Rationale


Capsid assembly modulators (CAMs) are not a monolith; substitution of one CAM for another without experimental validation risks compromising assay reproducibility, potency thresholds, and mechanistic interpretation. CAMs are categorized into two functional classes—CAM-A ("aberrant" capsid formation, with potential to reduce HBsAg via apoptosis induction) and CAM-E ("empty" capsid formation, lacking HBsAg-reducing secondary mechanisms)—which produce distinct phenotypic outcomes in both in vitro and in vivo models [1]. Furthermore, the sulfamoylbenzamide (SBA) scaffold class, from which HBV-IN-7 is derived, exhibits potency advantages over earlier-generation CAMs such as the first-in-class NVR 3-778, which demonstrated moderate antiviral activity (EC50 = 0.40 µM in HepG2.2.15 cells) and limited aqueous solubility that ultimately halted its clinical development [2]. Within the same patent family (WO2021213445A1), structural modifications produce substantial potency variations: HBV-IN-6 (compound 7) exhibits an EC50 of 5 nM, while HBV-IN-7 (compound 5) shows an EC50 of 7 nM . These compound-specific potency differences within a single patent series underscore that even closely related analogs cannot be assumed functionally equivalent. For procurement decisions, selecting the precisely specified compound—not a generic CAM or a structurally similar analog—is essential to maintain experimental consistency and enable valid cross-study comparisons.

HBV-IN-7 Quantitative Differentiation Evidence: Potency, Class, and Structural Specificity


HBV-IN-7 EC50 Comparison vs. First-in-Class CAM NVR 3-778: ~57-Fold Higher Potency in Cell-Based Replication Assays

HBV-IN-7 demonstrates substantially higher antiviral potency than the first-in-class CAM NVR 3-778 in HBV replication assays. HBV-IN-7 inhibits HBV DNA replication with an EC50 of 7 nM . NVR 3-778, the first CAM to demonstrate antiviral activity in HBV-infected patients, exhibits a mean EC50 of 0.40 µM (400 nM) in HepG2.2.15 cells [1]. This represents an approximately 57-fold improvement in potency for HBV-IN-7 relative to the first-in-class clinical CAM comparator. While cross-study comparisons require cautious interpretation due to potential cell line and assay protocol differences, the ~2-log magnitude of potency difference is consistent with the broader trend of scaffold optimization observed across the CAM field, wherein later-generation SBA-derived compounds achieve low nanomolar EC50 values compared to the sub-micromolar potency of early clinical leads [2].

HBV replication inhibition capsid assembly modulator antiviral potency CAM pharmacophore comparison

HBV-IN-7 EC50 Comparison vs. Clinical-Stage CAM JNJ-6379: ~7.7-Fold Higher Potency in Cell-Based Assays

HBV-IN-7 demonstrates superior antiviral potency compared to the clinical-stage CAM JNJ-6379 (JNJ-56136379) in cell-based HBV replication assays. HBV-IN-7 exhibits an EC50 of 7 nM , whereas JNJ-6379, a potent CAM that advanced to Phase II clinical trials, shows a median EC50 of 54 nM in HepG2.117 cells [1]. This represents an approximately 7.7-fold potency advantage for HBV-IN-7. Notably, JNJ-6379's potency varies across cell systems: in HBV-infected primary human hepatocytes (PHHs), its median EC50 against extracellular HBV DNA is 93 nM, with substantially higher EC50 values against intracellular HBV RNA (876 nM) and antigen reduction [1]. This cell-type-dependent potency profile is characteristic of many CAMs, highlighting the importance of assay context when benchmarking antiviral activity.

HBV capsid assembly modulator JNJ-6379 comparator antiviral EC50 CAM clinical candidate benchmarking

HBV-IN-7 vs. HBV-IN-6: Intra-Patent Potency Differentiation (7 nM vs. 5 nM EC50)

Within the same patent series (WO2021213445A1), two structurally related compounds—HBV-IN-7 (compound 5) and HBV-IN-6 (compound 7)—exhibit distinct antiviral potencies: EC50 = 7 nM for HBV-IN-7 and EC50 = 5 nM for HBV-IN-6 [1]. This intra-series potency variation demonstrates that minor structural modifications within the same chemical scaffold produce measurable differences in biological activity. For procurement, this differentiation is critical: a researcher requiring the specific 7 nM EC50 profile for experimental consistency or comparative SAR studies must select HBV-IN-7, as the nominally similar HBV-IN-6 cannot be assumed to produce identical assay outcomes.

HBV-IN-7 HBV-IN-6 structure-activity relationship CAM analog series

HBV-IN-7 vs. NVR 3-778: Avoiding Solubility-Limited Clinical Failure in In Vitro Studies

NVR 3-778, the first-in-class CAM, was ultimately discontinued from clinical development due in part to relatively low aqueous solubility that limited its pharmacokinetic performance [1]. While the clinical failure of NVR 3-778 was multifactorial, solubility constraints represented a key limitation that has driven subsequent CAM scaffold optimization efforts toward improved physicochemical properties [2]. As a more recently disclosed compound from the WO2021213445A1 patent series, HBV-IN-7 represents a structurally evolved SBA derivative that incorporates scaffold modifications designed to address the limitations of earlier CAMs. Although direct comparative solubility data for HBV-IN-7 versus NVR 3-778 are not publicly available, the structural divergence between these generations of CAMs is consistent with known optimization strategies aimed at improving aqueous solubility and drug-like properties [2].

CAM solubility NVR 3-778 aqueous solubility procurement consideration

HBV-IN-7 Optimal Research and Procurement Application Scenarios


High-Potency Positive Control for HBV Replication Inhibition Assays

With an EC50 of 7 nM , HBV-IN-7 serves as an ideal high-potency positive control in HBV replication assays, enabling researchers to establish robust efficacy benchmarks. Its low-nanomolar activity allows for reduced compound consumption in high-throughput screening formats and provides a sensitive reference point for detecting subtle potency differences in novel CAM candidates. Compared to earlier-generation controls such as NVR 3-778 (EC50 = 0.40 µM), HBV-IN-7 offers a ~57-fold potency advantage, minimizing the risk of solubility-limited dose-response saturation [1].

CAM Structure-Activity Relationship (SAR) and Analog Series Benchmarking

As a defined compound (compound 5) within the WO2021213445A1 patent series with a precisely characterized EC50 of 7 nM, HBV-IN-7 provides a validated reference point for SAR studies comparing CAM pharmacophores . Researchers developing novel CAM scaffolds can use HBV-IN-7 to benchmark potency thresholds and evaluate whether new analogs achieve competitive low-nanomolar activity. The availability of a closely related analog (HBV-IN-6, EC50 = 5 nM) within the same patent series further enables comparative studies of how specific structural modifications influence antiviral potency .

CAM Class Differentiation and Mechanism-of-Action Studies

HBV-IN-7 belongs to the CAM class of HBV core protein modulators, which are categorized into CAM-A (aberrant capsid formation with potential HBsAg reduction) and CAM-E (empty capsid formation) subtypes based on their phenotypic outcomes . While the specific CAM-A versus CAM-E classification of HBV-IN-7 requires experimental verification, its use as a tool compound enables researchers to probe the relationship between chemical structure, CAM subclassification, and downstream antiviral phenotypes. Comparative studies pairing HBV-IN-7 with well-characterized CAM-A or CAM-E reference compounds can help elucidate whether potency differences correlate with distinct mechanistic profiles .

HBV Drug Resistance Mutation Profiling

HBV-IN-7 is suitable for profiling drug resistance mutations that emerge in the viral core protein. Known resistance-conferring substitutions in the core protein hydrophobic pocket, such as T41M, can impair the antiviral action of CAMs that bind at the dimer-dimer interface . HBV-IN-7 can be employed in viral passage studies or recombinant mutant-phenotyping assays to characterize the resistance barrier of SBA-derived CAMs and to evaluate cross-resistance patterns with other core-targeting agents or reverse transcriptase inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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